Utrophin modulator 1
Description
Utrophin as a Dystrophin Functional Paralog in Muscle Homeostasis Research
Utrophin is a protein that is structurally and functionally similar to dystrophin. drugdiscoverynews.comfirstwordpharma.com It is an autosomal paralog of dystrophin, meaning it is located on a non-sex chromosome and arose from a common ancestral gene. taylorandfrancis.comnih.gov During fetal development, utrophin is present along the entire muscle fiber membrane, or sarcolemma, a role that is later taken over by dystrophin in mature muscle. oup.com In adult muscle, utrophin's expression is primarily restricted to the neuromuscular and myotendinous junctions. taylorandfrancis.comoup.com
Research has shown that utrophin can compensate for the absence of dystrophin. taylorandfrancis.com Studies in the mdx mouse, a widely used animal model for DMD, have demonstrated that increasing the levels of utrophin can prevent the pathological hallmarks of the disease. oup.com This functional redundancy has positioned utrophin as a key target in the development of therapies for DMD.
Rationale for Utrophin Modulation as a Therapeutic Strategy for Dystrophinopathies
The primary rationale for modulating utrophin expression is to reintroduce a protein that can functionally substitute for the missing dystrophin, thereby protecting muscle fibers from damage. nih.gov By upregulating the production of utrophin, the aim is to have it localize along the sarcolemma of muscle fibers, restoring the link between the internal cytoskeleton and the extracellular matrix that is lost in the absence of dystrophin. firstwordpharma.com
A significant advantage of the utrophin modulation strategy is its potential to be a universal treatment for all individuals with DMD, irrespective of their specific mutation in the dystrophin gene. drugdiscoverynews.comtandfonline.comtandfonline.com Unlike many gene-specific therapies that target particular mutations, increasing utrophin levels could benefit the entire patient population. biospace.com This broad applicability makes it a highly attractive therapeutic approach. biospace.com
Utrophin modulation is also seen as a potentially complementary approach to therapies aimed at restoring dystrophin expression, such as exon skipping or gene therapy. drugdiscoverynews.comfirstwordpharma.comoup.com It is hypothesized that even a partial restoration of dystrophin, when combined with an upregulation of utrophin, could lead to a greater therapeutic benefit than either approach alone. nih.govoup.com Studies have shown that utrophin and dystrophin can be co-expressed at the sarcolemma of the same muscle fiber. oup.com
Historical Context of Utrophin Modulator Discovery Research
The discovery that utrophin could compensate for dystrophin deficiency paved the way for the search for small molecules that could increase its expression. oup.com High-throughput screening of chemical libraries led to the identification of initial lead compounds. tandfonline.com One of the first and most notable small molecule utrophin modulators to emerge from this research was a compound later known as ezutromid (B1671843) (formerly SMT C1100). tandfonline.comdigitellinc.com This compound was identified through phenotypic screening, a method that looks for a desired effect in a cellular model without prior knowledge of the specific molecular target. digitellinc.comnih.gov Subsequent research focused on understanding its mechanism of action and developing second-generation compounds with improved properties. oup.comdigitellinc.comukri.org
Utrophin modulator 1 has been identified as a potent upregulator of utrophin protein levels, with an EC50 of 0.11 μM. medchemexpress.commedchemexpress.com Research has shown that this compound can increase utrophin protein levels in H2K-mdx cells. medchemexpress.com The exploration of such compounds has been a critical step in the journey towards a universally applicable therapy for Duchenne muscular dystrophy.
Research Findings on Utrophin Modulators
| Compound Name | Alias/Former Name | Key Research Finding | Reference |
| This compound | - | Potent utrophin modulator with an EC50 of 0.11 μM. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
| Ezutromid | SMT C1100 | First-in-class orally bioavailable small molecule utrophin upregulator. tandfonline.com Showed increased utrophin expression and reduced muscle damage in preclinical models and early clinical trials. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| SMT022357 | - | A second-generation utrophin modulator with improved physicochemical properties. drugdiscoverynews.com Demonstrated significant disease-modifying benefits in preclinical models, including increased utrophin expression and reduced muscle pathology. nih.govdrugtargetreview.combiospace.com | nih.govdrugdiscoverynews.comdrugtargetreview.combiospace.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18N6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-6-quinolin-7-ylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C22H18N6O/c23-27-22(29)21-25-19(15-8-7-14-6-3-9-24-18(14)10-15)11-20(26-21)28-12-16-4-1-2-5-17(16)13-28/h1-11H,12-13,23H2,(H,27,29) |
InChI Key |
NADOKXPEOBZOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC(=NC(=C3)C4=CC5=C(C=CC=N5)C=C4)C(=O)NN |
Origin of Product |
United States |
Mechanisms of Utrophin Modulation
Transcriptional Regulation of Utrophin Expression
Transcriptional regulation refers to the control of the very first step of gene expression, where the genetic information encoded in DNA is transcribed into messenger RNA (mRNA). Utrophin modulator 1 has been shown to enhance the transcription of the utrophin gene.
The expression of the utrophin gene is primarily controlled by two promoters, designated as promoter A and promoter B. tandfonline.comtandfonline.com Promoter A is of particular interest as it drives utrophin expression in muscle fibers. plos.orgoup.com This promoter region contains specific DNA sequences, known as regulatory motifs, that act as binding sites for transcription factors. nih.gov The activity of utrophin modulators is often linked to their ability to influence the activity of these promoter regions. For instance, luciferase reporter assays using the utrophin-A promoter have been instrumental in identifying small molecules like Ezutromid (B1671843) that can activate promoter-driven utrophin expression. The utrophin A promoter contains several key regulatory elements, including the N-box and E-box motifs, which are crucial for its activity in muscle cells. tandfonline.comnih.gov
Several transcriptional regulators and signaling pathways have been identified to play a role in modulating utrophin expression. One of the key pathways involves the aryl hydrocarbon receptor (AhR). ox.ac.ukox.ac.uk Ezutromid has been identified as an antagonist of AhR, meaning it binds to the receptor and blocks its activity. ox.ac.uknih.gov This antagonism of AhR by ezutromid leads to the upregulation of utrophin. ox.ac.ukdigitellinc.com
Other important pathways and factors include:
GA-binding protein (GABP) α/β: This transcription factor complex targets the N-box motif in the utrophin A promoter and is activated by factors like heregulin. nih.govmolbiolcell.org
Myogenic Regulatory Factors (MRFs): Factors like MyoD and myogenin bind to the E-box motif and are important for utrophin expression during muscle differentiation. nih.gov
Calcineurin-NFAT pathway: This calcium-dependent signaling pathway positively regulates utrophin expression by activating the utrophin A promoter. nih.govresearchgate.net
Peroxisome proliferator-activated receptor beta/delta (PPAR-β/δ): Activation of this receptor can stimulate utrophin A expression. nih.gov
Artificial Transcription Factors: Engineered zinc finger proteins, such as "Jazz," have been designed to specifically bind to the utrophin promoter and activate its transcription. oup.comnih.gov
| Regulator/Pathway | Target Site/Mechanism | Effect on Utrophin Expression |
|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) Antagonism (e.g., Ezutromid) | Binds to and inhibits AhR | Upregulation |
| GA-binding protein (GABP) α/β | Binds to N-box motif | Activation |
| Myogenic Regulatory Factors (MRFs) | Binds to E-box motif | Activation during myogenesis |
| Calcineurin-NFAT Pathway | Activates utrophin A promoter | Upregulation |
| PPAR-β/δ | Activates utrophin A promoter | Upregulation |
| Artificial Zinc Finger Proteins (e.g., Jazz) | Binds to specific DNA sequence in promoter A | Activation |
Post-Transcriptional Regulation of Utrophin Expression
Following transcription, the utrophin mRNA molecule can be further regulated before it is translated into a protein. This post-transcriptional regulation provides another layer of control over utrophin levels.
The stability of the utrophin A mRNA is a key determinant of how much protein is ultimately produced. The 3' untranslated region (3' UTR) of the utrophin A mRNA contains specific sequences, such as AU-rich elements (AREs), that can influence its stability. nih.govnih.gov The presence of proteins isolated from fast-twitch muscle fibers has been shown to decrease the half-life of utrophin A mRNA. nih.govnih.gov Conversely, signaling pathways like the calcineurin and p38 MAPK pathways can enhance utrophin A mRNA stability. nih.govoup.com
Translational control, the regulation of the protein synthesis process, also plays a significant role. Studies have shown that the utrophin-A mRNA can be translationally repressed, meaning that even when the mRNA is present, it is not efficiently translated into protein. plos.orgplos.orgresearchgate.net This repression is mediated by both the 5' and 3' UTRs of the utrophin-A mRNA. plos.orgnih.gov
MicroRNAs (miRNAs) are small non-coding RNA molecules that can bind to the 3' UTR of target mRNAs and repress their translation or promote their degradation. A number of miRNAs have been identified that target the utrophin 3' UTR and negatively regulate its expression. plos.orgnih.govresearchgate.net These include:
let-7c plos.orgresearchgate.net
miR-150 plos.orgresearchgate.net
miR-196b plos.orgresearchgate.net
miR-296-5p plos.orgresearchgate.net
miR-133b plos.orgresearchgate.net
Blocking the action of these miRNAs has been shown to increase the translation of utrophin protein in cultured muscle cells. plos.orgplos.org This highlights the potential of targeting miRNA-mediated repression as a therapeutic strategy to upregulate utrophin.
| MicroRNA | Effect on Utrophin Expression |
|---|---|
| miR-206 | Repression |
| let-7c | Repression |
| miR-150 | Repression |
| miR-196b | Repression |
| miR-296-5p | Repression |
| miR-133b | Repression |
Molecular Targets of Utrophin Modulators
The primary molecular target of this compound (Ezutromid) has been identified as the aryl hydrocarbon receptor (AhR). ox.ac.ukox.ac.uknih.gov Chemical proteomics and phenotypic profiling have demonstrated that ezutromid binds to AhR with high affinity and acts as an antagonist. ox.ac.uknih.gov The antagonism of AhR by ezutromid is the key mechanism that leads to the upregulation of utrophin. ox.ac.ukdigitellinc.com This discovery has confirmed AhR as a viable target for the development of utrophin functional replacement therapies. ox.ac.ukdigitellinc.com
Aryl Hydrocarbon Receptor (AhR) as a Modulator Target
Extensive research, including chemical proteomics and phenotypic profiling, has identified the Aryl Hydrocarbon Receptor (AhR) as a key molecular target for this compound (Ezutromid). ox.ac.ukukri.org Ezutromid functions as an AhR antagonist, binding to the receptor with a high affinity. ox.ac.uk This antagonism leads to the upregulation of utrophin. ox.ac.ukukri.org
The mechanism involves Ezutromid binding to AhR and preventing its typical signaling pathway. researchgate.net In its active state, AhR translocates to the nucleus and influences the transcription of various genes. By acting as an antagonist, Ezutromid inhibits this process, which in turn leads to an increase in utrophin mRNA and protein levels. researchgate.netunex.es Studies have shown that other known AhR antagonists also promote utrophin upregulation, further validating AhR as a viable therapeutic target for DMD. researchgate.netukri.org While the precise downstream pathway linking AhR antagonism to utrophin upregulation is still under investigation, it is thought to potentially involve the stabilization of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.gov
Treatment with Ezutromid in dystrophin-deficient mouse (mdx) and human DMD myoblasts has been shown to increase the mRNA expression of both utrophin and AhR, while concurrently downregulating AhR-responsive genes like AhRR and Cyp1b1, which is indicative of AhR antagonism. researchgate.net
| Compound | Target | Mechanism of Action | Effect on Utrophin mRNA | Effect on AhR mRNA | Reference |
|---|---|---|---|---|---|
| This compound (Ezutromid) | Aryl Hydrocarbon Receptor (AhR) | Antagonist | ~1.7-fold increase | ~2-fold increase | unex.es |
Identification of Novel Molecular Targets for this compound Analogs
The quest for more potent and effective utrophin modulators has led to the development of analogs of this compound that operate through different molecular pathways. A notable example is the discovery of a new class of utrophin modulators based on a 4,6-diphenylpyrimidine-2-carbohydrazide scaffold, with the lead compound being OX01914. unex.es
This novel class of compounds was identified through a distinct phenotypic screening process and has been shown to upregulate utrophin via a mechanism of action that is independent of AhR. unex.esnih.gov To identify the molecular target of this new class, researchers employed photoaffinity probes and chemical proteomics. unex.es These studies confirmed that OX01914 does not interact with AhR. unex.es Instead, these investigations highlighted the mitochondrial ATP synthase peripheral-stalk subunit b (ATP5F1) as a potential target for further exploration. unex.esukri.org This is significant as mitochondrial dysfunction and impaired ATP synthesis are known pathological features of DMD. unex.es
The identification of ATP5F1 as a potential target suggests a completely different approach to utrophin modulation, possibly by influencing cellular metabolism and energy production, which in turn could impact utrophin expression. unex.es
| Compound | Potential Target | Effect on Utrophin Protein | Effect on AhR-mediated gene expression | Reference |
|---|---|---|---|---|
| OX01914 | ATP5F1 (subunit b of mitochondrial ATP synthase) | ~3-fold increase | Null effect | unex.es |
Distinct Mechanisms of Action Among Utrophin Modulator Classes
The development of different classes of utrophin modulators has revealed a diversity in their mechanisms of action, offering multiple avenues for therapeutic intervention.
The first class, represented by This compound (Ezutromid) and its second-generation analog SMT022357 , primarily functions through the antagonism of the Aryl Hydrocarbon Receptor (AhR) . ox.ac.uknih.gov SMT022357 shares the same mechanism as Ezutromid but was developed to have improved physicochemical and metabolic properties. nih.gov This class of modulators directly targets a known signaling pathway to transcriptionally upregulate utrophin.
In contrast, the newer class of 4,6-diphenylpyrimidine-2-carbohydrazides , exemplified by OX01914 , operates through a novel, AhR-independent mechanism . unex.esresearchgate.net The potential involvement of ATP5F1 suggests a link between cellular metabolism and utrophin expression that is not directly mediated by AhR signaling. unex.esukri.org This is supported by experimental data showing that while both Ezutromid and OX01914 increase utrophin mRNA, only Ezutromid leads to a corresponding increase in AhR mRNA expression. unex.es
This distinction is critical as it opens up the possibility of combination therapies, where drugs promoting utrophin modulation through different mechanisms could be used synergistically. digitellinc.com The existence of these distinct classes underscores the complexity of utrophin regulation and highlights the potential for developing a new generation of modulator drugs with potentially improved efficacy and safety profiles.
An article on the preclinical efficacy of a specific compound designated "this compound" cannot be generated at this time. Extensive searches of scientific literature and public databases did not yield specific, verifiable information pertaining to a molecule with this exact name.
The scientific community has explored numerous compounds for their potential to modulate utrophin expression as a therapeutic strategy for Duchenne muscular dystrophy. However, the designation "this compound" does not correspond to a publicly documented chemical entity for which preclinical efficacy data, as specified in the detailed outline, is available.
To maintain the principles of scientific accuracy and strictly adhere to the provided instructions, which forbid the introduction of information outside the explicit scope, the generation of an article is not possible without specific data on "this compound." Fabricating information or attributing data from other known utrophin modulators to a non-specific entity named "this compound" would constitute a violation of these core principles.
Therefore, until "this compound" is described in the scientific literature with associated preclinical data, the requested article cannot be produced.
Preclinical Efficacy Studies of Utrophin Modulators in Dystrophinopathy Models
In Vivo Studies in Animal Models of Duchenne Muscular Dystrophy
Efficacy in Dystrophin-Deficient Mouse Models (e.g., mdx mouse)
Reduction of Muscle Regeneration Biomarkers
A key indicator of the relentless cycles of muscle damage and repair in dystrophic muscle is the presence of a high number of centrally nucleated fibers (CNFs), a hallmark of muscle regeneration. Treatment with utrophin modulators has been shown to reduce these markers. For instance, daily oral administration of ezutromid (B1671843) in mdx mice led to a significant reduction in the hallmarks of the disease, including regeneration. sciencemediacentre.org Similarly, another utrophin modulator, when administered to mdx mice, resulted in a decrease in central nucleation, indicating a reduction in muscle degeneration. researchgate.net Furthermore, a phase 2 clinical trial of ezutromid in DMD patients showed a reduction in developmental myosin, a biomarker of muscle damage found in repairing fibers, after 24 weeks of treatment. sciencemediacentre.org
| Compound | Biomarker | Finding | Reference |
|---|---|---|---|
| Ezutromid (SMT C1100) | Central Nucleation | Significant reduction in regeneration hallmarks. | sciencemediacentre.org |
| Utrophin Modulator | Central Nucleation | Decrease in central nucleation. | researchgate.net |
| Ezutromid (SMT C1100) | Developmental Myosin | Reduction in repairing fibers in DMD patients (Phase 2 Trial). | sciencemediacentre.org |
Attenuation of Necrosis and Fibrosis
Progressive muscle necrosis and subsequent fibrosis are critical pathological features of DMD, leading to loss of muscle function. Preclinical studies have demonstrated that utrophin modulation can mitigate these effects. Daily dosing of SMT022357 in mdx mice was found to reduce muscle necrosis by 50% after 5 weeks. tandfonline.com Treatment with ezutromid also resulted in a significant reduction in necrosis and fibrosis. sciencemediacentre.org These findings suggest that upregulating utrophin can effectively ameliorate the dystrophic pathology.
| Compound | Pathological Feature | Finding | Reference |
|---|---|---|---|
| SMT022357 | Necrosis | 50% reduction after 5 weeks of daily dosing. | tandfonline.com |
| Ezutromid (SMT C1100) | Necrosis and Fibrosis | Significant reduction. | sciencemediacentre.org |
Protection Against Contraction-Induced Muscle Damage
A functional consequence of dystrophin deficiency is increased susceptibility of muscle fibers to damage induced by contractions, particularly eccentric contractions. Utrophin upregulation has been shown to protect against this damage. In ex vivo studies on the extensor digitorum longus (EDL) muscle from mdx mice treated with the enantiomers of SMT022357, a significant decrease in the force drop after eccentric contractions was observed. mdpi.com Specifically, the force drop was reduced by 34.8% and 24.8% for the (+) and (-) enantiomers, respectively, compared to vehicle-treated mice. mdpi.com This indicates an improvement in the structural integrity of the muscle fibers.
Functional Improvement in Muscle Performance
The histological and cellular benefits of utrophin modulation translate into improved muscle function in preclinical models. In mdx mice, daily oral administration of ezutromid resulted in physiological and muscle function improvements. sciencemediacentre.org Functional improvements have also been observed with SMT022357. tandfonline.com Specific measures of muscle function, such as grip strength and treadmill performance, have been assessed. While detailed quantitative data from published studies on this compound is limited, improvements in these functional parameters have been reported as a key outcome of treatment in mdx mice. tandfonline.com
Restoration of Dystrophin-Associated Protein Complex Components
In DMD, the absence of dystrophin leads to a secondary loss of the dystrophin-associated protein complex (DAPC) at the sarcolemma. Upregulation of utrophin can help to reassemble this complex. Studies with a PPARβ/δ agonist, which also upregulates utrophin, showed enhanced expression of β-dystroglycan and α1-syntrophin at the sarcolemma in mdx mice. This suggests that increasing utrophin levels can restore key components of the protein complex that are crucial for sarcolemmal stability.
Localization of Utrophin Expression in Muscle Fibers (Sarcolemma, Extra-synaptic Myonuclei)
For utrophin to effectively compensate for dystrophin, it must be localized along the entire sarcolemma of the muscle fiber, not just at the neuromuscular junction where it is typically found in mature muscle. Treatment with SMT022357 in mdx mice resulted in utrophin being continuously localized along the entire length of the sarcolemma in longitudinal sections of the tibialis anterior muscle. This suggests that the treatment modulates utrophin transcription in myonuclei along the length of the fiber. This widespread sarcolemmal localization is crucial for restoring the link between the cytoskeleton and the extracellular matrix.
Efficacy in Larger Animal Models (e.g., Canine Models)
Assessment of Skeletal, Respiratory, and Cardiac Muscle Pathology
Preclinical investigations in dystrophinopathy models, primarily the mdx mouse, have demonstrated that utrophin modulators can mitigate the pathological hallmarks of Duchenne muscular dystrophy (DMD) in skeletal, respiratory, and cardiac muscles. tandfonline.comtandfonline.com Utrophin, a structural and functional paralog of dystrophin, can compensate for dystrophin's absence when its expression is adequately increased, thereby ameliorating disease progression. nih.govoaepublish.com
Studies focusing on utrophin modulation have consistently shown promising results in animal models. For instance, the administration of a utrophin modulator in mdx mice has been shown to increase utrophin expression throughout the muscle fiber, not just at the neuromuscular junction. drugdiscoverynews.comnih.gov This widespread expression is crucial for improving sarcolemmal stability and protecting the muscle from contraction-induced damage. drugdiscoverynews.comnih.gov
A key finding from these preclinical studies is the significant reduction in the primary indicators of muscle pathology, including regeneration, necrosis, and fibrosis, following treatment with utrophin modulators. tandfonline.comdrugdiscoverynews.com In the mdx mouse model, daily oral administration of the first-generation utrophin modulator, ezutromid (SMT C1100), led to a notable decrease in muscle degeneration. tandfonline.comnih.gov Similarly, a second-generation modulator, SMT022357, also demonstrated significant disease-modifying benefits by reducing these pathological features. drugdiscoverynews.comnih.gov
The positive effects of utrophin modulation extend to the critical respiratory and cardiac muscles, which are severely affected in DMD. drugdiscoverynews.comdrugtargetreview.com Treatment with SMT022357 resulted in increased utrophin expression in the diaphragm and heart of mdx mice. drugdiscoverynews.comdrugtargetreview.com A particularly significant observation was the reduction of fibrosis in the diaphragm, a pathology that closely mimics the human condition. drugtargetreview.com Furthermore, other research has indicated that increasing utrophin expression can protect against cardiomyopathy in mdx mice. nih.gov
The efficacy of utrophin modulation has been observed to be dose-dependent, with studies indicating that even a 1.5-fold increase in sarcolemmal utrophin can be beneficial, while a 2-fold increase may completely rescue mechanical function and normalize markers of muscle damage in mdx mice. nih.gov Transgenic overexpression of utrophin in the mdx mouse model has been shown to prevent dystrophic pathology, with a 3-4 fold increase in utrophin protein levels proving successful. nih.govscienceopen.com
Below are tables summarizing the key findings from preclinical efficacy studies of utrophin modulators on muscle pathology in dystrophinopathy models.
Table 1: Effects of this compound (Ezutromid/SMT C1100) on Muscle Pathology in mdx Mice
| Muscle Type | Pathological Feature | Observation | Citation |
| Skeletal | Regeneration | Significantly reduced | tandfonline.comtandfonline.com |
| Skeletal | Necrosis | Significantly reduced | tandfonline.comtandfonline.com |
| Skeletal | Fibrosis | Significantly reduced | tandfonline.comtandfonline.com |
| Skeletal & Diaphragm | Utrophin Expression | Increased | plos.org |
| Skeletal & Diaphragm | Pathology | Significant decrease | plos.org |
| Skeletal | Utrophin Upregulation | Confirmed at mRNA and protein levels in vitro | tandfonline.com |
Table 2: Effects of Second-Generation Utrophin Modulator (SMT022357) on Muscle Pathology in mdx Mice
| Muscle Type | Pathological Feature | Observation | Citation |
| Skeletal (Hind-limb) | Regeneration | Reduced | drugdiscoverynews.comdrugtargetreview.com |
| Skeletal (Hind-limb) | Necrosis | Reduced | drugdiscoverynews.comdrugtargetreview.com |
| Skeletal (Hind-limb) | Muscle Stability | Increased | drugtargetreview.com |
| Diaphragm | Utrophin Expression | Significant increase | drugtargetreview.com |
| Diaphragm | Fibrosis | Reduced | drugtargetreview.com |
| Heart | Utrophin Expression | Significant increase | drugtargetreview.com |
| Skeletal, Respiratory, Cardiac | Utrophin Expression | Increased | drugdiscoverynews.comnih.gov |
| Skeletal, Respiratory, Cardiac | Dystrophic Pathology | Prevented | drugdiscoverynews.comnih.gov |
These preclinical findings underscore the potential of utrophin modulation as a therapeutic strategy for DMD, applicable to all patients regardless of their specific dystrophin mutation. tandfonline.comnih.gov The ability of these modulators to address the pathology in skeletal, respiratory, and cardiac muscles offers a comprehensive approach to treating this devastating disease.
Advanced Research Methodologies for Utrophin Modulator Development
High-Throughput Screening Techniques
The initial discovery phase for novel utrophin modulators, including the first-in-class compound Ezutromid (B1671843) (also known as SMT C1100), relied heavily on high-throughput screening (HTS). digitellinc.comukri.org This approach allows for the rapid testing of large libraries of chemical compounds to identify those that can increase utrophin expression.
Reporter Gene Assays for Promoter Activation
A key HTS method involves the use of reporter gene assays to specifically measure the activation of the utrophin gene promoter. In this system, a dystrophic muscle cell line, such as the murine H-2K mdx cell line, is genetically engineered to contain a reporter construct. researchgate.net This construct links the human utrophin promoter to a reporter gene, typically firefly luciferase. researchgate.net
When these cells are treated with compounds from a chemical library, any substance that activates the utrophin promoter will also drive the expression of the luciferase enzyme. The activity of the enzyme is then measured by adding a substrate that produces light (luminescence). The intensity of the light is directly proportional to the level of promoter activation. This allows for a quantitative and automated assessment of thousands of compounds. For example, a second-generation utrophin modulator, SMT022357, was characterized using this method, showing a dose-dependent increase in luminescence. researchgate.net
Below is a table representing typical data from such a dose-response experiment.
| Compound Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase vs. Vehicle |
| 0 (Vehicle) | 1000 | 1.0 |
| 0.1 | 1500 | 1.5 |
| 0.3 | 2200 | 2.2 |
| 1.0 | 3500 | 3.5 |
| 3.0 | 4800 | 4.8 |
| 10.0 | 5500 | 5.5 |
This interactive table illustrates the dose-dependent response of a utrophin promoter-luciferase reporter assay to a hypothetical modulator. Data is representative of findings for compounds like SMT022357. researchgate.net
Phenotypic Screening Using Dystrophic Cell Models
Phenotypic screening is a complementary approach that identifies compounds based on their ability to produce a desired biological effect in a relevant cell model, without a priori knowledge of the drug's specific molecular target. digitellinc.comukri.org For utrophin modulator development, this involves using dystrophic cell lines, such as H-2K mdx myoblasts, and treating them with chemical compounds. medchemexpress.com
The primary goal is to identify molecules that increase the levels of utrophin protein within the cells. Following treatment, the cells are analyzed using techniques like immunofluorescence or Western blotting to quantify utrophin protein levels. researchgate.net Utrophin Modulator 1 has been shown to upregulate utrophin protein levels in H-2K mdx cells, demonstrating an EC50 (half-maximal effective concentration) of 0.11 µM. medchemexpress.commedchemexpress.com This cell-based phenotypic approach was fundamental to the initial discovery of Ezutromid. digitellinc.com
Target Identification and Validation Strategies
While phenotypic screening can identify effective compounds, it does not reveal their mechanism of action. digitellinc.comukri.org Subsequent research is required to identify the specific molecular target of the modulator and validate its role in utrophin regulation. This was a critical step in understanding the activity of Ezutromid and developing more effective, second-generation compounds. digitellinc.comukri.org
Chemical Proteomics Approaches
Chemical proteomics is a powerful technique used to identify the direct binding partners of a small molecule within the complex environment of the cell. After Ezutromid was identified via phenotypic screening, a series of target deconvolution studies were initiated to understand its mechanism. digitellinc.comukri.org These efforts successfully demonstrated that Ezutromid binds with high affinity to the aryl hydrocarbon receptor (AhR). ukri.org This discovery confirmed AhR as a druggable target for utrophin modulation. digitellinc.com The finding that Ezutromid functions as an AhR antagonist paved the way for a more rational, target-based drug discovery program to develop improved modulators. digitellinc.comukri.org
Phenotypic Profiling for Mechanism Elucidation
Phenotypic profiling involves a detailed characterization of the biological effects of a compound to infer its mechanism of action. For utrophin modulators, this includes observing changes beyond simple utrophin upregulation. Studies with the second-generation modulator SMT022357 showed that treatment not only increased utrophin protein levels but also ensured its correct localization along the entire length of the muscle fiber membrane (sarcolemma). nih.govdrugdiscoverynews.com This proper localization is critical for stabilizing the muscle cell membrane and reducing muscle damage. Furthermore, analysis revealed that this increase in utrophin was independent of muscle fiber type and was associated with a significant reduction in markers of muscle regeneration and necrosis, confirming that the effect was due to muscle protection rather than an increase in the natural repair process. nih.gov
Gene Expression Profiling and Bioinformatics Analysis
To understand the broader transcriptional impact of a utrophin modulator, researchers employ gene expression profiling and bioinformatics. This involves treating dystrophic cells or tissues with the compound and then using techniques like quantitative PCR (qPCR) or microarray analysis to measure changes in the expression levels of thousands of genes.
For instance, treatment of murine myoblast cells with SMT022357 was shown to significantly increase the mRNA copy number of the utrophin transcript. researchgate.net A broader bioinformatics analysis would compare the expression of a panel of relevant genes in treated versus untreated conditions. This can confirm that the modulator is specifically upregulating utrophin without broadly affecting other pathways, or it can reveal other beneficial off-target effects. For example, a desired profile would show an increase in utrophin-related genes and a decrease in genes associated with inflammation and fibrosis, which are hallmarks of DMD pathology. duchenne-spain.org
The table below provides a simplified, representative example of data from such a gene expression analysis.
| Gene Name | Biological Function | Expression Change (Fold) |
| UTRN | Dystrophin functional analogue | +2.5 |
| DAG1 | Dystrophin-associated protein | +1.2 |
| TNF-α | Pro-inflammatory cytokine | -1.8 |
| TGF-β | Fibrosis-related growth factor | -2.1 |
| CK-M | Muscle damage marker | -3.0 |
This interactive table illustrates hypothetical gene expression changes in a dystrophic muscle cell following treatment with a utrophin modulator. The data shows specific upregulation of the target gene (UTRN) and downregulation of genes involved in inflammation, fibrosis, and muscle damage.
Quantitative Assessment of Utrophin Expression
Accurately quantifying the expression of the utrophin protein is fundamental to evaluating the efficacy of potential modulators. Several well-established and emerging techniques are employed to measure changes in utrophin levels in cells and tissues.
Western blotting is a cornerstone technique for quantifying the total amount of utrophin protein in a sample. scbt.comfda.gov This method involves separating proteins from cell or tissue lysates by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the target protein. abcam.com The intensity of the resulting band corresponding to utrophin, which has a molecular weight of approximately 400 kDa, provides a quantitative measure of its expression. scbt.com
To ensure accuracy, the utrophin band intensity is typically normalized to a loading control, a ubiquitously expressed housekeeping protein such as Vinculin, α-actinin, or α-Tubulin. plos.orgresearchgate.netresearchgate.net This normalization corrects for variations in the amount of protein loaded into each lane of the gel. researchgate.net Research studies have successfully used Western blotting to demonstrate significant increases in utrophin expression following treatment with modulating compounds. For instance, treatment of mdx mouse muscle with certain oligonucleotides resulted in a 1.3 to 3.2-fold increase in utrophin levels. plos.org Similarly, the compound SMT022357 was shown to cause a 2.5-fold increase in utrophin protein in murine cells. researchgate.net Densitometric analysis of the Western blot bands allows for the calculation of these relative increases. plos.orgresearchgate.net
| Treatment Group | Tissue/Cell | Fold Increase in Utrophin (vs. Control) | Reference |
| let7-SBOs (low dose) | Diaphragm | ~1.4 | plos.org |
| let7-SBOs (high dose) | Diaphragm | ~1.8 | plos.org |
| let7-SBOs (low dose) | Gastrocnemius | ~1.3 | plos.org |
| let7-SBOs (high dose) | Gastrocnemius | ~1.7 | plos.org |
| let7-SBOs (low dose) | Tibialis Anterior | ~2.1 | plos.org |
| let7-SBOs (high dose) | Tibialis Anterior | ~3.2 | plos.org |
| SMT022357 (10 µM) | Murine Cells | ~2.5 | researchgate.net |
In these analyses, frozen muscle tissue sections are incubated with a primary antibody specific to utrophin, followed by a fluorescently labeled secondary antibody. plos.org The resulting fluorescence can be quantified to measure the relative increase in protein expression. plos.orgbiorxiv.org For example, studies have documented a 1.5-fold increase in utrophin at the sarcolemma of diaphragm muscle and a 1.8-fold increase in the tibialis anterior muscle of treated mdx mice. biorxiv.org
Histological staining, often with Hematoxylin and Eosin (H&E), complements immunofluorescence by providing a broader view of muscle pathology. oup.com This analysis helps to determine whether utrophin upregulation leads to improvements in muscle morphology, such as a reduction in necrosis, inflammation, and fibrosis. plos.orgbiorxiv.org
To achieve higher throughput and more robust quantification, researchers have developed automated multiplexed immunohistochemical (IHC) assays coupled with digital tissue image analysis. evotec.com This advanced approach allows for the simultaneous detection of multiple protein markers on a single tissue section, providing a wealth of data from precious biopsy samples. fluigent.comprecisionformedicine.com
This methodology has been specifically adapted for utrophin quantification. evotec.com An automated multiplex IHC assay can co-stain for utrophin and other markers, such as laminin-α2, to precisely outline the muscle fibers. evotec.com Whole tissue sections are then scanned to create high-resolution digital images. evotec.com Bespoke digital image analysis algorithms are applied to these images to perform robust quantification of utrophin protein expression, measuring both the intensity of the signal at the sarcolemma and the percentage of utrophin-positive fibers. evotec.com This automated analysis can distinguish between utrophin expression resulting from drug modulation versus that from natural muscle regeneration, providing a more accurate measure of a compound's effectiveness. evotec.com Furthermore, this technique can be combined with other tissue morphometrics, like fiber diameter, for a more comprehensive assessment. evotec.com
Computational and Structure-Activity Relationship (SAR) Studies
Computational chemistry plays a vital role in the discovery and optimization of novel utrophin modulators. By modeling the interaction between small molecules and their biological targets, these methods help to elucidate the relationship between a compound's chemical structure and its biological activity (Structure-Activity Relationship, or SAR). nih.govresearchgate.net
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a sophisticated computational method used to correlate the biological activity of a set of compounds with their 3D physicochemical properties. nih.govresearchgate.net The goal is to build a predictive statistical model that can guide the design of new molecules with enhanced potency. researchgate.net This approach considers the complete 3D structure of molecules, evaluating steric and electrostatic fields that influence their interaction with a target. nih.govresearchgate.net
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used extensively in drug design, including for the development of utrophin modulators. nih.govmdpi.com The method involves aligning a series of molecules with known activities (a training set) and placing them in a 3D grid. A probe atom is then used to calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point for every molecule. nih.govmdpi.com
These calculated energy fields are then used as descriptors in a partial least squares (PLS) statistical analysis to build a model that correlates the fields with the biological activity of the compounds. nih.govacs.org The resulting 3D contour maps visually represent regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govresearchgate.net
In a study on a series of 2-pyrimidine carbohydrazide (B1668358) utrophin modulators, a CoMFA model was developed using a training set of 57 compounds. nih.govacs.org The model yielded statistically significant results, indicating its predictive power. nih.gov
| Statistical Parameter | Value | Description | Reference |
| q² | 0.528 | The cross-validated correlation coefficient, a measure of the model's predictive ability. | nih.govnih.gov |
| r² | 0.776 | The non-cross-validated correlation coefficient, indicating the model's goodness of fit. | nih.govnih.gov |
| F-value | 61.324 | A measure of the model's statistical significance. | acs.org |
| SEE | 0.255 | The standard error of the estimate. | acs.org |
| Number of Components | 3 | The optimal number of principal components used in the PLS model. | acs.org |
The CoMFA model for these utrophin modulators showed that the variance in activity was attributed to both steric (52.5%) and electrostatic (47.5%) fields. acs.org Such models provide invaluable insights that guide the rational design of new compounds, like this compound, with potentially higher biological activity. nih.govnih.gov
3D-Quantitative Structure-Activity Relationship (QSAR) Modeling
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR technique used to explore the relationship between the structural features of molecules and their biological activity. acs.orgnih.gov In the development of utrophin modulators, CoMSIA helps to identify the essential molecular fields that influence a compound's ability to upregulate utrophin. acs.org This method evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields around a series of aligned molecules to build a predictive statistical model. researchgate.net
In a recent study on a series of 71 utrophin-modulating compounds, a CoMSIA model was developed that showed strong predictive capability. acs.orgnih.govnih.gov The model yielded a cross-validated correlation coefficient (q²) of 0.600 and a non-cross-validated correlation coefficient (r²) of 0.811, indicating a robust relationship between the compounds' structural properties and their utrophin modulation activity. acs.orgnih.govresearchgate.net Such models are crucial for justifying the modulation of utrophin and providing insights for the design of new, more potent compounds. acs.orgnih.gov The analysis generates contour maps that visualize favorable and unfavorable regions for each molecular field, guiding chemists in making structural modifications to enhance potency. researchgate.net
Table 1: Statistical Results of CoMSIA Model for Utrophin Modulators
| Statistical Parameter | Value | Reference |
|---|---|---|
| Cross-validated Correlation Coefficient (q²) | 0.600 | acs.orgnih.govresearchgate.netnih.gov |
| Non-cross-validated Correlation Coefficient (r²) | 0.811 | acs.orgnih.govresearchgate.netnih.gov |
| Number of Principal Components | 3 | acs.orgnih.gov |
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein target. This technique is instrumental in understanding the specific interactions that drive the activity of utrophin modulators. acs.orgnih.gov While the precise molecular target for every modulator series is not always known, studies have identified the arylhydrocarbon receptor (AhR) as the target for the modulator Ezutromid. ox.ac.uk For other series, docking studies are combined with 3D-QSAR results to gain new insights into ligand-receptor interactions. acs.orgnih.gov
In a study of 2-pyrimidine carbohydrazide utrophin modulators, molecular docking was performed on the most potent compounds to elucidate their binding mode. acs.orgnih.gov The results for the most active modulator in the series (molecule 50) revealed critical interactions within the binding site. acs.orgnih.gov These included a hydrogen bond with the amino acid residue Glu252A and significant hydrophobic interactions with residues Leu254A, Phe251A, Val253A, and Trp159A. acs.orgnih.gov Understanding these specific ligand-target interactions is essential for designing new compounds with higher biological activity. acs.orgnih.gov
Optimization Strategies Based on SAR for Enhanced Modulator Potency and Properties
Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds into viable drug candidates. unex.es SAR involves systematically modifying the chemical structure of a modulator and assessing the impact on its biological activity. researchgate.net This iterative process allows researchers to enhance potency, improve physicochemical properties, and increase metabolic stability. unex.esresearchgate.net
Table 2: Examples of SAR-Based Optimization for Utrophin Modulators
| Initial Compound | Modification | Resulting Compound | Initial pEC50 | Final pEC50 | Reference |
|---|---|---|---|---|---|
| Compound 14 | Addition of para-OH group | Compound 15 | 4.90 | 5.44 | nih.gov |
| Compound 16 | Substitution of -F with -OCHF₂ | Compound 18 | 5.27 | 5.51 | nih.gov |
Challenges and Future Directions in Utrophin Modulator Research
Elucidating Comprehensive Mechanisms of Action for Next-Generation Modulators
A significant challenge in the development of early utrophin modulators, such as ezutromid (B1671843), was that they were identified through phenotypic screening without a full understanding of their mechanism of action. digitellinc.com This lack of clarity made it difficult to interpret clinical trial results, particularly the lack of sustained efficacy observed with ezutromid. digitellinc.com Subsequent research identified the aryl hydrocarbon receptor (AhR) as a molecular target of ezutromid, with its antagonist activity leading to utrophin upregulation. ox.ac.uknih.gov This discovery was a pivotal moment, confirming AhR as a viable target and paving the way for target-based drug discovery for next-generation modulators. digitellinc.comox.ac.uk
Future research will focus on:
Deepening the understanding of the AhR pathway: While AhR antagonism is linked to utrophin upregulation, the precise downstream signaling cascade remains to be fully elucidated. nih.gov Research is ongoing to understand the link between AhR antagonism and the stabilization of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which may play a role in ameliorating the dystrophic phenotype. nih.gov
Identifying novel mechanisms of action: To overcome the limitations of first-generation modulators, researchers are actively seeking new molecules that upregulate utrophin through distinct mechanisms. digitellinc.com This includes exploring pathways involved in the transcriptional and post-transcriptional regulation of the utrophin gene. tandfonline.com
Developing Advanced Quantification Tools for Utrophin and Muscle Regeneration Markers
Accurately measuring changes in utrophin levels and assessing muscle health are critical for evaluating the efficacy of utrophin modulators in both preclinical and clinical settings. A significant challenge lies in the dynamic nature of utrophin expression in dystrophic muscles, which is influenced by ongoing cycles of degeneration and regeneration. tandfonline.com
The development of robust and sensitive quantification tools is urgently needed. tandfonline.com Future advancements in this area will likely involve:
Improved methods for utrophin quantification: This includes the development of more precise assays to measure utrophin protein levels in muscle biopsies. It is crucial to correlate these levels with markers of muscle regeneration to differentiate between drug-induced upregulation and the natural increase seen in regenerating fibers. tandfonline.com
Standardized biomarkers for muscle regeneration: Establishing a reliable panel of biomarkers is essential for accurately assessing the impact of utrophin modulators on muscle health. tandfonline.com Commonly used markers include developmental myosin, which is present in repairing fibers, and the quantification of centrally nucleated fibers. tandfonline.comnih.gov More advanced techniques, such as immunofluorescence and quantitative reverse transcription PCR (qRT-PCR), are being refined to provide more accurate assessments of myofiber maturity and regeneration. nih.govfrontiersin.org
| Biomarker Category | Examples | Purpose |
| Utrophin Protein | Western Blotting, Immunofluorescence | To directly measure the levels and localization of utrophin protein in muscle tissue. |
| Muscle Regeneration | Developmental Myosin (eMyHC), Centrally Nucleated Fibers, Pax7 | To assess the extent of ongoing muscle repair and regeneration cycles. |
| Muscle Damage | Serum Creatine Kinase (CK) | A general marker of muscle membrane damage. |
Strategies for Sustained Utrophin Upregulation in Dystrophic Muscles
The clinical trial of ezutromid highlighted a critical challenge: achieving sustained utrophin upregulation over the long term. While promising increases in utrophin and reductions in muscle damage were observed at 24 weeks, these effects were not maintained at 48 weeks. digitellinc.com This has prompted a re-evaluation of strategies to ensure long-lasting therapeutic benefit.
Future strategies will need to address:
Pharmacokinetic and pharmacodynamic optimization: The complex pharmacokinetic profile of early modulators like ezutromid, including high patient variability in drug exposure, likely contributed to the lack of sustained efficacy. researchgate.netneurology.org Second-generation compounds, such as SMT022357, have been developed with improved physicochemical properties and more robust metabolic profiles to address these issues. scienceopen.comnih.gov
Overcoming metabolic challenges: It has been proposed that the cellular metabolism of ezutromid may have led to reduced drug exposure over time, contributing to the loss of efficacy. researchgate.net Future medicinal chemistry efforts will focus on designing molecules with improved metabolic stability to ensure consistent therapeutic levels in the body. researchgate.net
Novel delivery and formulation strategies: Innovations in drug delivery could also play a role in maintaining therapeutic concentrations of utrophin modulators in muscle tissue over extended periods.
Exploration of Novel Chemical Series with Improved Research Profiles
The experience with the first generation of utrophin modulators has spurred the search for new chemical entities with more favorable properties. High-throughput screening and medicinal chemistry are being employed to identify and optimize novel chemical series. tandfonline.com
Key goals in the development of these new compounds include:
Enhanced potency and efficacy: The aim is to discover molecules that can induce a more significant and sustained increase in utrophin expression at lower concentrations.
Improved "drug-like" properties: This encompasses better solubility, metabolic stability, and oral bioavailability, which are crucial for developing a practical and effective oral therapy. researchgate.net
Diverse mechanisms of action: As mentioned earlier, exploring compounds that work through different pathways is a key strategy to potentially improve efficacy and overcome resistance.
Integration of Multi-Targeting Approaches for Enhanced Therapeutic Outcomes
Given the complex pathology of Duchenne muscular dystrophy, which involves not only the absence of dystrophin but also secondary effects like inflammation and fibrosis, a multi-pronged therapeutic approach is likely to be more effective than a single-target strategy. frontiersin.org
Future research is exploring the potential of combining utrophin modulation with other therapeutic strategies, including:
Dystrophin restoration therapies: Combining utrophin upregulation with treatments like exon skipping or micro-dystrophin gene therapy could have an additive or synergistic effect. nih.gov Studies have shown that utrophin and dystrophin can be co-expressed at the sarcolemma, and a combination approach could lead to greater membrane stability and functional benefit. nih.gov
Anti-inflammatory and anti-fibrotic agents: Targeting the secondary consequences of dystrophin deficiency could create a more favorable environment for muscle regeneration and enhance the effectiveness of utrophin modulators. frontiersin.org
Investigation of Utrophin Modulators in Broader Muscular Dystrophy Spectrum Research
The therapeutic potential of utrophin modulation may extend beyond Duchenne muscular dystrophy. Because utrophin is a functional paralogue of dystrophin, its upregulation could be beneficial in other forms of muscular dystrophy where dystrophin is either absent or dysfunctional.
Future research directions include:
Becker Muscular Dystrophy (BMD): Utrophin modulation is a promising strategy for BMD, a milder form of dystrophinopathy where a partially functional, truncated dystrophin protein is produced. nih.gov Increasing utrophin levels could supplement the function of the existing dystrophin and further stabilize the muscle membrane. nih.gov
DMD Carriers: Female carriers of DMD can sometimes exhibit muscle weakness and cardiomyopathy due to insufficient dystrophin levels. Utrophin upregulation could be a viable therapeutic option for these individuals. nih.gov
Other Muscular Dystrophies: While the primary focus has been on dystrophinopathies, the principle of compensating for a missing or defective protein with a functional paralogue could be explored in other genetic muscle diseases.
Q & A
Q. What experimental models are most appropriate for evaluating utrophin modulator efficacy in preclinical studies?
The mdx mouse model (dystrophin-deficient) is the gold standard for assessing utrophin modulators. These mice exhibit a dystrophic pathology similar to Duchenne muscular dystrophy (DMD), including muscle necrosis and regeneration. Key endpoints include utrophin protein quantification (via Western blot or immunofluorescence), histopathological analysis (e.g., centralized nuclei, fibrosis), and functional metrics like grip strength or treadmill endurance. For example, daily dosing of SMT022357 (a second-generation modulator) in mdx mice reduced muscle necrosis by 50% after 5 weeks . Researchers should standardize dosing regimens and age-matched controls to account for developmental variations in utrophin expression.
Q. How can utrophin upregulation be mechanistically distinguished between transcriptional and post-transcriptional regulation in vitro?
To dissect regulatory mechanisms:
- Transcriptional modulation : Use luciferase reporter assays with the utrophin-A promoter or chromatin immunoprecipitation (ChIP) to identify transcription factor binding. Small molecules like Ezutromid/SMT C1100 activate promoter-driven utrophin expression .
- Post-transcriptional regulation : Employ miRNA mimics/inhibitors (e.g., miR-Let-7c) to assess 3'UTR activity via dual-luciferase assays. Blocking miRNA binding with 2′-O-methyl-phosphorothioate (2OMePS) or P-PMO oligomers increases utrophin translation . Parallel experiments in DMD patient-derived myoblasts can validate human relevance.
Advanced Research Questions
Q. What are the key methodological challenges in translating utrophin modulators from murine models to human trials, and how can they be addressed?
- Metabolic stability : First-generation modulators (e.g., Ezutromid) failed due to rapid hepatic clearance. Solutions include medicinal chemistry optimization (e.g., SMT022357 with improved metabolic half-life) and prodrug strategies .
- Biomarker validation : Implement multicomponent biomarker panels (utrophin levels, serum creatine kinase, miR-Let-7c) to monitor target engagement and disease progression in trials .
- Dosing regimens : Preclinical data suggest sustained utrophin elevation requires chronic dosing, but toxicity profiles must balance long-term exposure .
Q. How do miRNA-mediated regulatory networks complicate utrophin modulation, and what strategies exist to overcome this?
Utrophin expression is post-transcriptionally suppressed by miRNAs (e.g., miR-150, miR-296b, Let-7c), which bind its 3'UTR. Methodological approaches include:
- Antagomirs : Chemically modified antisense oligonucleotides (e.g., 2OMePS) to sequester miRNAs.
- Target site blockers : Peptide-conjugated PMOs (P-PMO) to sterically hinder miRNA-UTR interactions, increasing utrophin by 2-fold in mdx mice . However, miRNA redundancy and off-target effects necessitate genome-wide miRNA profiling to identify compensatory mechanisms.
Q. What experimental designs are optimal for testing utrophin modulators in combination therapies?
Rational combinations with glucocorticoids (e.g., VBP-15) or phosphodiesterase inhibitors (e.g., sildenafil) may amplify therapeutic effects. Key considerations:
- Synergy testing : Use factorial ANOVA to assess additive/synergistic effects on utrophin levels and fibrosis reduction.
- Pharmacokinetic alignment : Ensure overlapping therapeutic windows for co-administered drugs.
- Endpoint selection : Prioritize functional outcomes (e.g., 6-minute walk test) alongside molecular biomarkers .
Q. How can researchers validate target specificity of utrophin modulators to avoid off-pathway effects?
- CRISPR-Cas9 knockout : Generate utrophin-null cell lines to confirm modulator dependency on utrophin-A promoter activity.
- Transcriptome-wide profiling : RNA-seq or proteomics to identify unintended gene expression changes (e.g., inflammatory pathways).
- Dose-response correlation : Ensure utrophin protein levels scale with modulator concentration without plateauing, indicating target saturation .
Data Analysis and Contradiction Resolution
Q. How should contradictory results between in vitro and in vivo efficacy studies be interpreted?
Discrepancies often arise from differences in drug bioavailability, tissue penetration, or compensatory pathways in vivo. For example, Ezutromid showed robust utrophin upregulation in vitro but failed clinically due to rapid metabolism. Resolution strategies:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Compare drug exposure levels in vitro vs. in vivo.
- Tissue-specific delivery : Use nanoparticle formulations to enhance muscle biodistribution .
- Species-specific miRNA profiles : Validate miRNA-utrophin interactions across human and murine models .
Methodological Best Practices
- In vivo studies : Use 6–8-week-old mdx mice to capture peak dystrophic pathology. Include both male and female cohorts to assess sex-specific responses .
- Clinical trial design : Phase 2 trials should incorporate muscle biopsy-based utrophin quantification and exploratory miRNA biomarkers .
- Data transparency : Publish negative results (e.g., failed modulators) to inform structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
